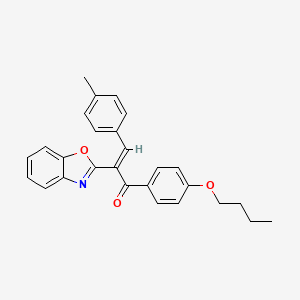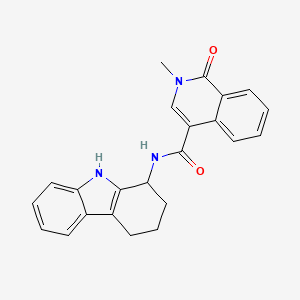![molecular formula C22H25N3O5S B12160852 N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole moiety with a dihydroisoquinoline unit, linked through a methanesulfonamide group. The presence of methoxy groups on the dihydroisoquinoline ring enhances its chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Unit: The dihydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methanesulfonamide Introduction: The methanesulfonamide group is introduced via sulfonylation, where the dihydroisoquinoline intermediate reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.
Indole Coupling: The final step involves coupling the dihydroisoquinoline-methanesulfonamide intermediate with an indole derivative. This can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbonyl carbon of the dihydroisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the sulfonylation and coupling steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the dihydroisoquinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the dihydroisoquinoline unit. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The indole moiety can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of quinone derivatives from the methoxy groups.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacological agent due to its structural similarity to known bioactive molecules. It can be used in the study of receptor binding and enzyme inhibition, providing insights into the mechanisms of action of various biological processes.
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s methanesulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the indole and dihydroisoquinoline units can interact with receptor sites, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-3-yl}methanesulfonamide: Similar structure but with a different substitution pattern on the indole ring.
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-5-yl}methanesulfonamide: Another structural isomer with a different position of the methanesulfonamide group.
Uniqueness
N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups on the dihydroisoquinoline ring enhances its potential for oxidation reactions, while the indole moiety provides opportunities for electrophilic substitution.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering potential for the development of new therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C22H25N3O5S |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
N-[1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indol-4-yl]methanesulfonamide |
InChI |
InChI=1S/C22H25N3O5S/c1-29-20-11-15-7-9-25(13-16(15)12-21(20)30-2)22(26)14-24-10-8-17-18(23-31(3,27)28)5-4-6-19(17)24/h4-6,8,10-12,23H,7,9,13-14H2,1-3H3 |
InChI-Schlüssel |
JUPHYPQWZYGJDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-phenoxyphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12160774.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B12160780.png)

![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160793.png)
![4-chloro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B12160800.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12160807.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160820.png)
![3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12160823.png)
![(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12160825.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160828.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12160835.png)

![1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160848.png)
